ZD-9379

Ischemic Stroke Neuroprotection Preclinical Efficacy

ZD-9379 (CAS 170142-20-8) is a brain-penetrant, orally active full antagonist at the NMDA receptor glycine co-agonist site. Unlike competitive or channel-blocking NMDA antagonists, its glycine-site mechanism was specifically designed to mitigate psychotomimetic and motor side effects. With demonstrated >50% infarct reduction in the rat permanent MCAO model and validated Phase I/II clinical exposure, ZD-9379 is the superior translational benchmark for neuroprotection, cortical spreading depression, and chronic oral dosing studies. Substituting alternative glycine-site or NMDA antagonists compromises reproducibility and translational validity.

Molecular Formula C19H14ClN3O4
Molecular Weight 383.8 g/mol
CAS No. 170142-20-8
Cat. No. B1682416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-9379
CAS170142-20-8
Synonyms7-chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino(4,5-b)quinoline-1,10-dione, sodium salt
ZD 9379
ZD9379
Molecular FormulaC19H14ClN3O4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl
InChIInChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25)
InChIKeyPSTDMIAVUUYOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZD-9379 (CAS 170142-20-8): A Clinically-Evaluated, Brain-Penetrant Glycine/NMDA Antagonist for Stroke and Pain Research


ZD-9379 (CAS 170142-20-8) is a potent, orally active, and brain-penetrant full antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor . As a member of the pyridazinoquinolinetrione class, it was originally developed by Zeneca as a neuroprotective agent and advanced to Phase I/II clinical trials for the treatment of acute ischemic stroke, alongside other glycine-site antagonists like GV150526A (Glaxo Wellcome) and ACEA-1021 (CoCensys) [1]. Its mechanism involves non-competitive blockade of the NMDA receptor's glycine co-agonist site, a therapeutic target hypothesized to mitigate the psychotomimetic side effects associated with competitive and channel-blocking NMDA antagonists [2].

Why Substituting ZD-9379 with Other Glycine Site Antagonists or NMDA Blockers Can Derail Stroke and Pain Research


In neuroscience research, particularly in models of ischemia and pain, the selection of a specific NMDA receptor antagonist is critical due to significant differences in their binding site, pharmacokinetics, and side effect profiles [1]. While competitive and non-competitive NMDA antagonists have demonstrated preclinical efficacy, their clinical utility has been severely limited by adverse effects such as psychotomimetic reactions and motor impairment [2]. ZD-9379 belongs to a subclass of antagonists that target the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex. This mechanism was specifically pursued to achieve neuroprotection while potentially avoiding the dose-limiting side effects that plagued earlier generations of NMDA blockers [1]. Furthermore, even among glycine-site antagonists, differences in oral bioavailability, brain penetration, and the magnitude of their effect on infarct progression and cortical spreading depressions (SDs) are profound and can dramatically alter experimental outcomes. For instance, the clinically evaluated compound GV150526A, despite its high potency, ultimately failed in large Phase 3 trials, underscoring that in vitro activity does not guarantee translational success and that each compound's integrated pharmacological profile must be considered [3]. Therefore, substituting ZD-9379 with a different glycine-site antagonist or another class of NMDA blocker is not scientifically valid and would compromise the reproducibility and interpretability of research findings.

Quantitative Evidence for ZD-9379's Differentiated Efficacy: A Guide for Scientific and Procurement Decisions


Significant Attenuation of Infarct Volume in Permanent Focal Ischemia (pMCAO)

In a rat model of permanent middle cerebral artery occlusion (pMCAO), ZD-9379 demonstrated a significant and dose-dependent reduction in post-mortem corrected infarct volume when administered 30 minutes post-occlusion [1]. The compound's neuroprotective effect was quantified across a range of doses, showing a maximum reduction of 51.4% compared to vehicle-treated controls. This efficacy in a delayed treatment paradigm is a key differentiator from many other neuroprotective candidates that fail to show benefit when administered after the onset of ischemia [1].

Ischemic Stroke Neuroprotection Preclinical Efficacy

Dual Mechanism: Reduction in Pathological Cortical Spreading Depressions (SDs)

Beyond reducing final infarct size, ZD-9379 is one of the few glycine-site antagonists with documented efficacy in suppressing the frequency of cortical spreading depressions (SDs), which are pathological waves that exacerbate ischemic injury [1]. In a study designed to measure this specific electrophysiological endpoint, treatment with ZD-9379 initiated 30 minutes after MCAO significantly reduced the mean number of SDs over 4.5 hours compared to vehicle control. This data links the compound's neuroprotective effect to a specific and well-characterized pathological mechanism, offering a more granular level of target engagement validation.

Cortical Spreading Depression Ischemic Penumbra Electrophysiology

Advanced Clinical Development Status as a Glycine-Site Antagonist

ZD-9379 is distinguished from the vast majority of research-grade tool compounds by its progression to Phase I/II clinical trials [1]. In a 1996 review of glycine-site NMDA antagonists, ZD-9379 (Zeneca) was highlighted alongside GV150526A (Glaxo Wellcome) and ACEA-1021 (CoCensys) as one of only three compounds in this class believed to be in active clinical development for stroke [1]. While other glycine-site antagonists like the potent and selective GV150526A (Kd = 0.8 nM) ultimately failed in Phase 3 trials [2], the fact that ZD-9379 met the rigorous safety and pharmacological criteria to enter human studies provides a level of validation and a wealth of supporting data (e.g., on toxicology, formulation, and large-scale synthesis) that is absent for purely research-grade compounds.

Clinical Development Translational Research Benchmarking

In Vivo Oral Activity and Confirmed Brain Penetration

ZD-9379 is characterized as an orally active and brain-penetrant antagonist, a critical combination for any compound intended for CNS indications . While specific quantitative data on its oral bioavailability in rats is not detailed in the primary stroke studies, the fact that it was advanced to clinical trials as an oral agent underscores that it possesses acceptable pharmacokinetic properties for systemic delivery and CNS target engagement . This profile differentiates it from many other glycine-site antagonists that require direct intracerebroventricular administration or have poor brain penetration, making ZD-9379 a more practical tool for chronic in vivo studies.

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier

Validated Research and Translational Application Scenarios for ZD-9379


Benchmarking Neuroprotective Efficacy in Delayed Treatment Models of Focal Ischemia

Based on its demonstrated ability to reduce infarct volume by over 50% when administered 30 minutes post-occlusion [1], ZD-9379 serves as an ideal positive control and benchmark compound for studies evaluating novel neuroprotective strategies in the rat permanent MCAO model. Its robust effect provides a high standard against which to compare the efficacy of new chemical entities or biologics.

Investigating the Role of Cortical Spreading Depressions in Ischemic Injury Progression

For research focused on the pathophysiology of cortical spreading depressions (SDs) and their contribution to infarct expansion, ZD-9379 is a uniquely valuable tool. Its established capacity to reduce both SD frequency and infarct size [2] makes it essential for dissecting the causal relationship between these two phenomena and for screening compounds that may act via a similar mechanism.

Translational Pharmacology Studies Requiring an Orally Active, Brain-Penetrant NMDA Modulator

When a study design necessitates chronic, systemic dosing of an NMDA receptor antagonist to achieve steady-state brain levels, ZD-9379's profile as an orally active and brain-penetrant compound is a critical differentiator. It is well-suited for long-term behavioral or disease progression studies where repeated injections or invasive routes of administration are impractical or confound results.

Reference Standard for Glycine-Site Pharmacology and Target Validation

As one of the few glycine-site antagonists to advance to human clinical trials [3], ZD-9379 represents a well-characterized pharmacological probe. It is the preferred choice for research aiming to validate the therapeutic potential of targeting the NMDA glycine site in various CNS disorders, including pain, epilepsy, and schizophrenia, providing a translational anchor for preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD-9379

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.